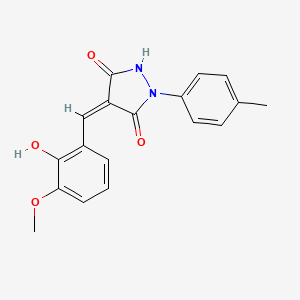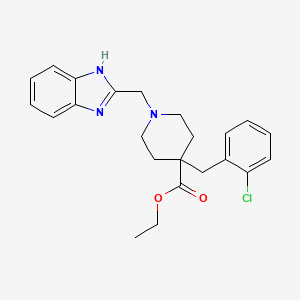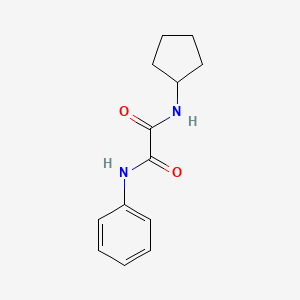![molecular formula C20H19ClO3 B5118094 4-butyl-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5118094.png)
4-butyl-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butyl-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one, also known as flavopiridol, is a synthetic flavone that has been extensively studied for its potential applications in cancer treatment. Flavopiridol has been shown to exhibit potent antitumor activity in preclinical studies and has been evaluated in several clinical trials.
Wirkmechanismus
Flavopiridol is a potent inhibitor of cyclin-dependent kinases (CDKs), which are essential regulators of the cell cycle. By inhibiting CDKs, 4-butyl-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one disrupts cell cycle progression and induces apoptosis in cancer cells. Flavopiridol has also been shown to inhibit other kinases, such as glycogen synthase kinase 3 beta (GSK-3β) and polo-like kinase 1 (PLK1), which are involved in various cellular processes.
Biochemical and Physiological Effects:
Flavopiridol has been shown to induce apoptosis in cancer cells through various mechanisms, including activation of caspases, upregulation of pro-apoptotic proteins, and downregulation of anti-apoptotic proteins. Flavopiridol has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, 4-butyl-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one has been shown to modulate the immune system, specifically by inhibiting regulatory T cells and enhancing the activity of cytotoxic T cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-butyl-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one in lab experiments is its potent antitumor activity, which allows for the evaluation of its efficacy in various cancer models. Flavopiridol has also been shown to have a broad spectrum of activity against different types of cancer, making it a promising candidate for combination therapy. However, one limitation of using 4-butyl-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one in lab experiments is its toxicity, which can limit the dose and duration of treatment.
Zukünftige Richtungen
There are several future directions for 4-butyl-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one research. One direction is to evaluate its efficacy in combination with other chemotherapeutic agents, particularly those that target different pathways involved in cancer progression. Another direction is to identify biomarkers that can predict response to 4-butyl-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one treatment, which can help in patient selection and personalized therapy. Additionally, there is a need to develop more potent and less toxic derivatives of 4-butyl-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one that can be used in clinical settings.
Synthesemethoden
Flavopiridol is synthesized from 6-nitroflavone through a series of chemical reactions, including nitration, reduction, and alkylation. The final product is obtained through a reaction between 6-nitroflavone and butyl lithium followed by chlorobenzyl chloride.
Wissenschaftliche Forschungsanwendungen
Flavopiridol has been extensively studied for its potential applications in cancer treatment. It has been shown to exhibit potent antitumor activity in preclinical studies, particularly against hematological malignancies such as chronic lymphocytic leukemia and multiple myeloma. Flavopiridol has also been evaluated in several clinical trials, both as a single agent and in combination with other chemotherapeutic agents.
Eigenschaften
IUPAC Name |
4-butyl-7-[(4-chlorophenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClO3/c1-2-3-4-15-11-20(22)24-19-12-17(9-10-18(15)19)23-13-14-5-7-16(21)8-6-14/h5-12H,2-4,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPNLKVHSDZACZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5118021.png)
![5-chloro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3-benzoxazole](/img/structure/B5118027.png)
![1-(4-methoxyphenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione](/img/structure/B5118035.png)
![1-methoxy-3-[4-(4-methylphenoxy)butoxy]benzene](/img/structure/B5118047.png)
amino]benzamide](/img/structure/B5118054.png)

![2-(4-{[4-(benzyloxy)-1-piperidinyl]carbonyl}-1H-1,2,3-triazol-1-yl)-N,N-diethylacetamide](/img/structure/B5118066.png)
![N-{[8-methyl-2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}-2-(2-pyridinyl)ethanamine](/img/structure/B5118074.png)
![N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5118078.png)
![N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5118086.png)
![butyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate](/img/structure/B5118105.png)

![2-bromo-N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5118122.png)